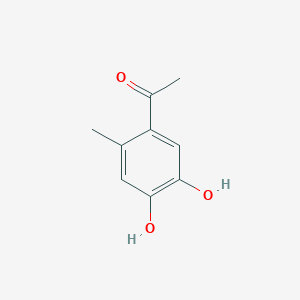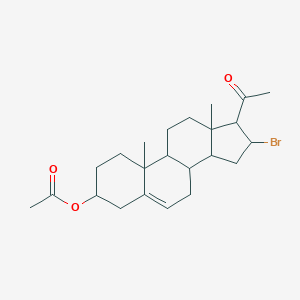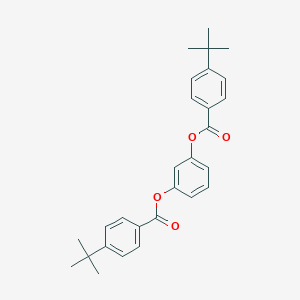![molecular formula C10H13NO6 B102287 Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid CAS No. 17692-44-3](/img/structure/B102287.png)
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid, also known as HMPMA, is a pyridoxal-5'-phosphate (PLP) derivative that has been widely used in scientific research. HMPMA is a highly reactive compound that can form covalent adducts with proteins and nucleic acids, making it a valuable tool for studying protein and nucleic acid interactions.
Mechanism of Action
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid is a highly reactive compound that can form covalent adducts with proteins and nucleic acids. The mechanism of action of Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid involves the formation of a Schiff base intermediate between the aldehyde group of Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid and the amino group of a protein or nucleic acid. This Schiff base intermediate can then undergo a series of reactions, including reduction and hydrolysis, to form a stable covalent adduct.
Biochemical and Physiological Effects:
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes, including acetylcholinesterase and tyrosine hydroxylase. Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid has also been shown to induce apoptosis in cancer cells, and to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid in lab experiments is its high reactivity, which allows it to form covalent adducts with proteins and nucleic acids. This makes it a valuable tool for studying protein and nucleic acid interactions. However, the high reactivity of Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid can also be a limitation, as it can lead to non-specific binding and the formation of unwanted adducts.
Future Directions
There are a number of future directions for research on Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid. One area of research could be the development of new methods for synthesizing Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid, with the aim of improving its purity and yield. Another area of research could be the development of new applications for Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid, such as the study of protein-ligand interactions or the identification of new drug targets. Finally, research could be focused on the development of new Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid derivatives with improved reactivity and specificity.
Synthesis Methods
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid can be synthesized through a multi-step process that involves the reaction of pyridoxal-5'-phosphate with formaldehyde and acetaldehyde. This reaction yields the intermediate compound 5-hydroxy-4-(hydroxymethyl)-6-methylpyridine-3-carboxaldehyde, which can be further reacted with hydroxylamine to form Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid.
Scientific Research Applications
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid has been widely used in scientific research as a tool for studying protein and nucleic acid interactions. It has been used to identify and characterize protein-protein interactions, as well as to study the structure and function of nucleic acids. Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid has also been used to study enzyme kinetics and to investigate the mechanisms of enzyme-catalyzed reactions.
properties
CAS RN |
17692-44-3 |
|---|---|
Product Name |
Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid |
Molecular Formula |
C10H13NO6 |
Molecular Weight |
243.21 g/mol |
IUPAC Name |
2-hydroxy-2-[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid |
InChI |
InChI=1S/C10H13NO6/c1-5-8(13)7(3-12)6(2-11-5)4-17-10(16)9(14)15/h2,10,12-13,16H,3-4H2,1H3,(H,14,15) |
InChI Key |
IZMRUZYKDJYBTG-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O |
Canonical SMILES |
CC1=NC=C(C(=C1O)CO)COC(C(=O)O)O |
Other CAS RN |
17692-44-3 |
synonyms |
Glio-6 glyo 6 Glyo-6 piridoxilat pyridoxilate pyridoxinyl glyoxylate pyridoxinylglyoxylate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



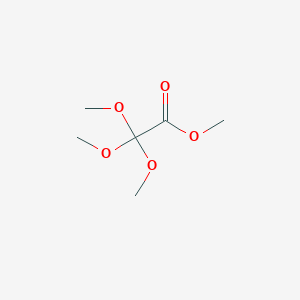

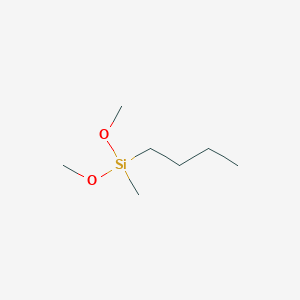
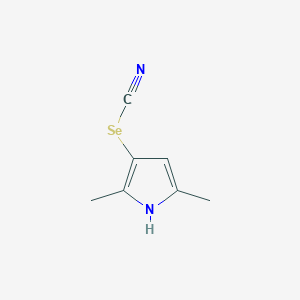
![Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-4-methyl-](/img/structure/B102214.png)


